6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile
Overview
Description
6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile is a substituted pyridine . It has a linear formula of C11H6ClN3 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile consists of a bipyridine core with a chlorine atom at the 6-position, a methyl group at the 2-position, and a carbonitrile group at the 5-position . Its molecular formula is C12H8ClN3 and it has a molecular weight of 229.66 .Physical And Chemical Properties Analysis
The melting point of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile is between 187 - 189°C . Other physical and chemical properties such as boiling point, density, and solubility are not mentioned in the search results.Scientific Research Applications
Synthesis and Spectroscopic Analysis
Synthesis Methods : Compound synthesis involving similar pyridine derivatives has been a focus of research. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained using Vilsmeier–Haack chlorination. This compound crystallizes with two independent molecules in the asymmetric unit and is linked by hydrogen bonds and π⋯π stacking interactions (Jukić et al., 2010).
Spectroscopic Analysis : Structural features of similar compounds have been studied using IR, NMR, and electronic spectroscopy. For example, the absorption and fluorescence spectra of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively (Jukić et al., 2010).
Corrosion Inhibition
- Application as Corrosion Inhibitors : Research has been conducted on pyrazolopyridine derivatives as potential corrosion inhibitors. For instance, derivatives like 4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile have shown effectiveness in inhibiting corrosion of mild steel in acidic environments (Dandia et al., 2013).
Antiviral and Antimicrobial Activity
Antiviral Activity : Some bipyridine-carbonitrile derivatives have been synthesized for their potential antiviral activity. For example, studies on 5′-Acetyl-6′-methyl-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′-carbonitrile explored its reactions with halogen-containing reagents for potential antiviral applications (Attaby et al., 2006).
- ′-bipyridine-3′-carbonitriles with incorporated pyrazole and/or triazole moieties have shown significant antimicrobial properties. These compounds have been effective against certain bacteria and fungi, indicating their potential in antimicrobial treatments (Hussein et al., 2015).
Optical and Electronic Properties
- Optical Properties : Compounds similar to 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile have been studied for their optical properties. For example, studies on the relaxation dynamics of milrinone (a related compound) in water solutions at different pH levels have revealed insights into charge-transfer states and emission lifetimes, which are crucial for understanding the optical behavior of these compounds (El-Kemary et al., 2006).
Coordination Polymers and Luminescent Probes
Coordination Polymers : The compound 1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile has been used to generate significant silver coordination polymers. These polymers have shown unique interpenetrating metal-organic frameworks, which are of interest in materials science and chemistry (Niu et al., 2007).
Luminescent Probes : A two-dimensional luminescent cadmium(ii) coordination polymer encapsulated by Tb3+ ions, using a similar compound, demonstrated its potential as a reversible luminescent probe for Fe3+ ions. This suggests applications in sensing and detection technologies (Wu et al., 2019).
properties
IUPAC Name |
2-chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c1-8-11(9-2-4-15-5-3-9)6-10(7-14)12(13)16-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBXLQVADBWCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545811 | |
Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile | |
CAS RN |
84884-31-1 | |
Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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